5-Bromo-4-fluoro-1,3-benzoxazol-2-amine
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Overview
Description
5-Bromo-4-fluoro-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C7H4BrFN2O, features a bromine and a fluorine atom attached to the benzoxazole ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate halogenated reagents. One common method is the reaction of 2-aminophenol with 4-bromo-2-fluorobenzoyl chloride under basic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-fluoro-1,3-benzoxazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Material Science: It can be used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluoro-1,3-benzoxazol-2-amine: Similar structure with a different position of the fluorine atom.
4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: Contains a sulfur atom instead of oxygen in the benzoxazole ring.
5-Bromo-7-fluorobenzo[d]oxazol-2-amine: Another benzoxazole derivative with different halogen positions.
Uniqueness
5-Bromo-4-fluoro-1,3-benzoxazol-2-amine is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The combination of bromine and fluorine atoms in these positions can enhance its potential as a versatile building block in chemical synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-bromo-4-fluoro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLWTQBTQWGVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC(=N2)N)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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